N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Description
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with two distinct aromatic groups: a 5-chloro-2-nitrobenzoyl moiety and a 3-chlorophenyl carboxamide.
Properties
IUPAC Name |
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-13-5-4-6-15(11-13)23(19(26)22-9-2-1-3-10-22)18(25)16-12-14(21)7-8-17(16)24(27)28/h4-8,11-12H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSFGYSTSRSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-chloro-2-nitrobenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated product is then subjected to acylation with 3-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Cyclization: The intermediate product undergoes cyclization with piperidine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(5-chloro-2-aminobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-chloro-2-nitrobenzoic acid and 3-chlorophenylpiperidine.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant and Antipsychotic Activity
Research indicates that compounds with a piperidine structure often exhibit significant antidepressant and antipsychotic properties. The benzoylpiperidine fragment has been recognized as a privileged structure in drug development, particularly for targeting serotonin receptors (5-HT2A) and dopamine receptors (D2). For instance, derivatives similar to N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide have shown promising activity against these targets, suggesting potential use as neuroleptic agents .
2. Antimicrobial Activity
Studies have demonstrated that piperidine derivatives possess antibacterial properties. Compounds bearing similar functional groups have been evaluated for their ability to inhibit bacterial growth and enzyme activity. For example, synthesized analogs were tested against various bacterial strains, showing effectiveness in inhibiting growth, which highlights the potential application of this compound in treating infections .
3. Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders. The inhibition of AChE is particularly significant as it plays a vital role in neurotransmission .
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study conducted on related piperidine derivatives revealed their binding affinities for serotonin receptors. Compounds were synthesized and evaluated for their IC50 values against 5-HT2A receptors, showing that modifications to the piperidine structure can enhance receptor affinity. This suggests that this compound may also exhibit similar or enhanced neuropharmacological profiles .
Case Study 2: Antimicrobial Testing
In another investigation, a series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound showed significant antibacterial activity, thus supporting the hypothesis that this compound could be developed further as an antimicrobial agent .
| Compound Name | Target Receptor | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)... | 5-HT2A | TBD | Antidepressant |
| Related Piperidine Derivative A | 5-HT2A | 88 | Antipsychotic |
| Related Piperidine Derivative B | AChE | TBD | Enzyme Inhibition |
| Related Piperidine Derivative C | Bacterial Strain X | TBD | Antimicrobial |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related molecules, focusing on substituent variations and their implications for physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural Comparison of Selected Compounds
*Calculated based on standard valency.
Key Observations :
- Target vs. Compound 3: The target replaces Compound 3’s benzimidazolone group with a nitrobenzoyl moiety.
- Benzothiazole Derivatives (–5) : These compounds feature a benzothiazole core instead of piperidine. The 3-chlorophenyl group is conserved, but the acetamide/propanamide linkers may reduce steric hindrance compared to the piperidine-carboxamide scaffold, influencing target selectivity .
Hydrogen-Bonding and Crystallography
- Compound 3 : The benzimidazolone group facilitates hydrogen bonding, as evidenced by graph set analysis (e.g., R₂²(8) motifs), which could stabilize crystal packing or biological interactions .
- Target Compound: The nitro group may act as a hydrogen-bond acceptor, while the carboxamide linker provides both donor (N–H) and acceptor (C=O) sites. These features could enable distinct supramolecular architectures or protein-binding modes compared to benzothiazole derivatives .
Biological Activity
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a 5-chloro-2-nitrobenzoyl moiety and a 3-chlorophenyl group. Its molecular formula is , and it presents unique physicochemical properties that influence its biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of piperidine compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism often involves inducing apoptosis (programmed cell death) through pathways that activate caspases and alter cell cycle progression .
- Targeting Specific Enzymes : The compound may also act as an inhibitor of specific enzymes involved in cancer progression, such as cyclophilin D (CypD), which plays a role in mitochondrial function and apoptosis regulation .
Table 1: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | |
| Apoptosis Induction | MCF-7 | - | |
| Inhibition of CypD | Human Cyclophilin D | - | |
| Anticancer Activity | U-937 (leukemia) | < 1 |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of similar piperidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values lower than those for standard chemotherapeutics like doxorubicin, indicating a promising potential for this compound in cancer therapy .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed that these compounds could effectively arrest cell proliferation at the G1 phase and trigger apoptosis through increased activity of caspase-3/7. This suggests that this compound may be developed further as an anticancer agent .
Q & A
Q. What synthetic methodologies are effective for preparing N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, reacting a nitrobenzoyl chloride derivative (e.g., 5-chloro-2-nitrobenzoyl chloride) with a substituted aniline (e.g., 3-chlorophenylpiperidine-1-carboxamide) in the presence of a base like triethylamine or pyridine. Protective group strategies, as outlined in multi-step syntheses of similar carboxamides, may be required to avoid side reactions . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, particularly the amide bond (δ ~7–8 ppm for NH in DMSO-d₆) and aromatic/chlorine substituents. UV-Vis spectroscopy can confirm π→π* transitions in nitrobenzoyl groups (~300–400 nm). Mass spectrometry (ESI-TOF) provides molecular weight validation (e.g., [M+H]⁺ peak). Purity assessment via HPLC (>95%) is essential before biological testing .
Q. What structural features are critical for the compound’s bioactivity?
- Methodological Answer : Key features include:
- The 5-chloro-2-nitrobenzoyl group , which enhances electron-withdrawing properties and influences receptor binding.
- The 3-chlorophenyl group , contributing to hydrophobic interactions in target binding pockets.
- The piperidine carboxamide backbone , which stabilizes specific conformations (e.g., chair vs. boat) for optimal receptor engagement.
Comparative studies of analogues suggest that chlorine positions and nitro group orientation significantly impact potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
